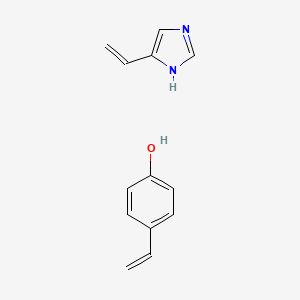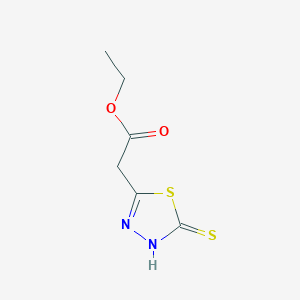
Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with ethyl bromoacetate in the presence of a base, such as sodium ethoxide, to form the desired thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiadiazole ring can participate in hydrogen bonding and other interactions with biological targets, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
Uniqueness
Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Compared to other thiadiazole derivatives, it may offer distinct advantages in terms of solubility, stability, and target specificity .
Eigenschaften
CAS-Nummer |
33083-41-9 |
|---|---|
Molekularformel |
C6H8N2O2S2 |
Molekulargewicht |
204.3 g/mol |
IUPAC-Name |
ethyl 2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetate |
InChI |
InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4-7-8-6(11)12-4/h2-3H2,1H3,(H,8,11) |
InChI-Schlüssel |
JLORMGPIXBJSIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NNC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


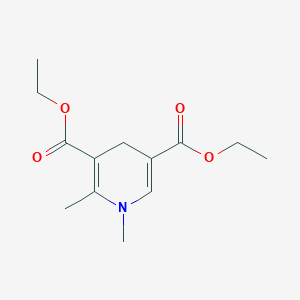

![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
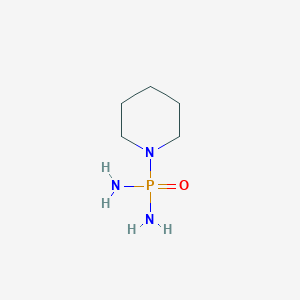
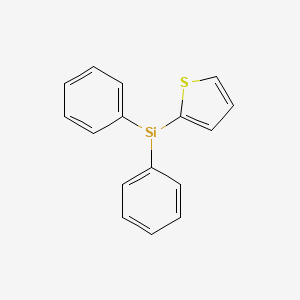
![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
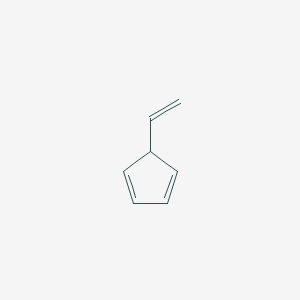
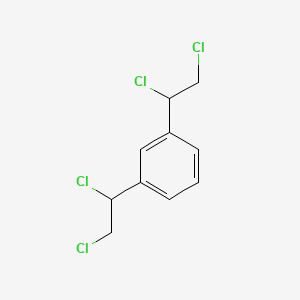
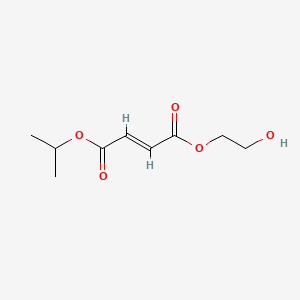
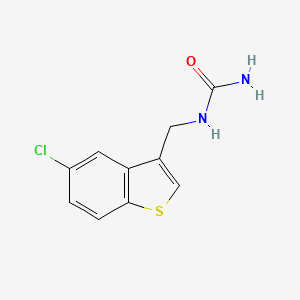
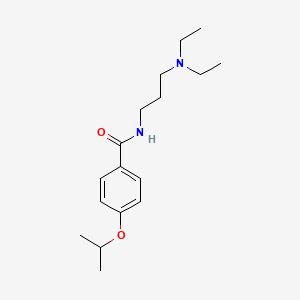
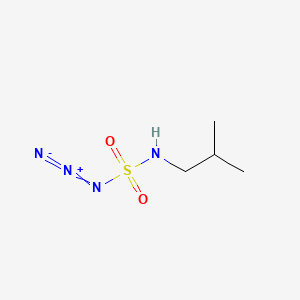
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)
